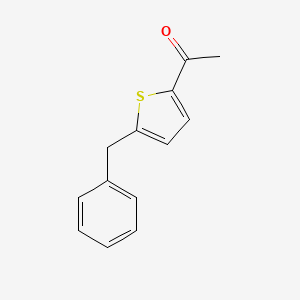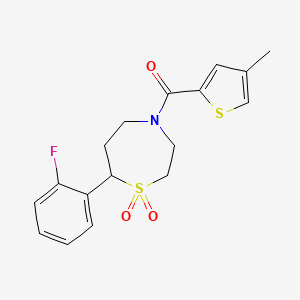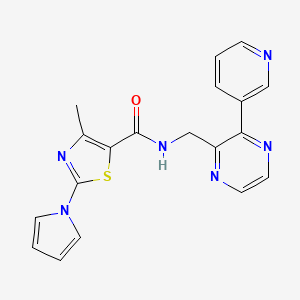
4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that provide scaffolds for further functionalization. In the context of synthesizing pyridine and pyrazole derivatives, one study describes the creation of a scaffold for 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives through a domino 1,3-dipolar cycloaddition and elimination process . Another study reports the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, which were characterized by various spectroscopic methods and showed a range of biological activities . These methods of synthesis are crucial for the development of new compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were structurally investigated using these methods, with a particular focus on the stereochemistry of the thiazolidinone ring . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, and its molecular geometry and electronic structure were optimized using ab-initio methods . These analyses are essential for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of a molecule is influenced by its functional groups and molecular structure. The studies mentioned do not directly address the reactivity of 4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, but they do provide insights into the reactivity of related pyridine and pyrazole derivatives. For example, the synthesis of isoxazole-annulated heterocycles involves cycloaddition reactions , and the chalcone hybrids were evaluated for their biological activities, which implies a certain level of chemical reactivity towards biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as thermal stability and solubility, can be determined through various analytical techniques. The thermal stability of a pyrazole derivative was assessed using thermo-gravimetric analysis, indicating stability up to 190°C . Additionally, the study of solvent effects on structural parameters can reveal how a compound's conformation might change in different environments . These properties are important for the practical application and handling of the compound, especially in biological systems where temperature and solvent effects are crucial.
Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Design and Biological Activity
Heterocyclic compounds, including pyrazole, pyridine, and thiazole derivatives, have been extensively studied for their biological activities, which include anticancer, antibacterial, anti-inflammatory, and antifungal properties. The structural versatility and functional adaptability of these compounds allow for the design of targeted therapies against a wide range of diseases.
- Antitubercular Activity: Some heterocyclic compounds have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis, showing significant potential for the development of new antitubercular agents (Asif, 2014).
- Cytochrome P450 Enzyme Inhibition: Heterocyclic compounds have been reviewed for their ability to inhibit Cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions and enhancing the safety profiles of drugs (Khojasteh et al., 2011).
- Optical Sensors and Biological Applications: Pyrimidine derivatives, part of the heterocyclic family, are highlighted for their roles in the development of optical sensors and their broad biological and medicinal applications, indicating the potential for these compounds in diagnostic and therapeutic tools (Jindal & Kaur, 2021).
- Chemistry and Properties of Complexes: The variability in chemistry and properties of heterocyclic compounds, such as benzimidazolyl-pyridine and benzthiazolyl-pyridine, offers insights into their potential applications in biological and electrochemical activities, which could be relevant for drug design and material science (Boča, Jameson, & Linert, 2011).
Propriétés
IUPAC Name |
4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-17(27-19(24-13)25-9-2-3-10-25)18(26)23-12-15-16(22-8-7-21-15)14-5-4-6-20-11-14/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHINGEGGUFNLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

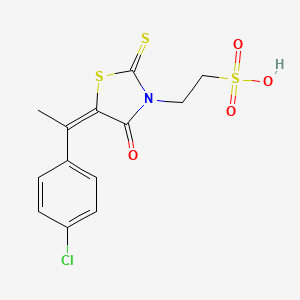
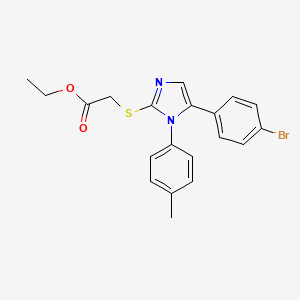
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)



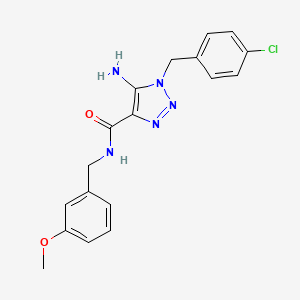
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)
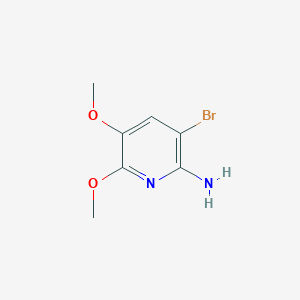
![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)
